Cas no 453566-47-7 (Benzamide, 3-cyano-5-methyl- (9CI))
Benzamide, 3-cyano-5-methyl- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 3-cyano-5-methyl- (9CI)
- 3-cyano-5-methylbenzamide
- SCHEMBL5224060
- 453566-47-7
- DTXSID80620503
-
- Inchi: 1S/C9H8N2O/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H2,11,12)
- InChI Key: LTYPJZGPPNEWGO-UHFFFAOYSA-N
- SMILES: O=C(C1=CC(C#N)=CC(C)=C1)N
Computed Properties
- Exact Mass: 160.063662883g/mol
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 66.9Ų
Benzamide, 3-cyano-5-methyl- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001969-1g |
3-Cyano-5-methylbenzamide |
453566-47-7 | 97% | 1g |
$1504.90 | 2023-09-01 |
Benzamide, 3-cyano-5-methyl- (9CI) Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Benzamide, 3-cyano-5-methyl- (9CI)
Comprehensive Overview of Benzamide, 3-cyano-5-methyl- (9CI) (CAS No. 453566-47-7)
Benzamide, 3-cyano-5-methyl- (9CI), with the CAS registry number 453566-47-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the benzamide family, characterized by a benzene ring fused with an amide functional group. The presence of a cyano (-CN) group at the 3-position and a methyl (-CH3) group at the 5-position enhances its reactivity and potential applications. Researchers are increasingly exploring its utility in drug discovery, particularly as a building block for small molecule inhibitors and bioactive intermediates.
In recent years, the demand for high-purity benzamide derivatives like 3-cyano-5-methyl-benzamide has surged due to their role in developing targeted therapies. The compound's unique structure allows it to interact with specific enzymes or receptors, making it a candidate for cancer research and neurodegenerative disease studies. Its cyano group contributes to hydrogen bonding capabilities, which is critical for molecular docking simulations—a hot topic in AI-driven drug design. This aligns with the growing interest in computational chemistry and machine learning applications in pharmaceuticals.
From a synthetic perspective, CAS No. 453566-47-7 is often synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These methods are favored for their efficiency and scalability, addressing the industry's need for cost-effective chemical synthesis. Environmental concerns have also driven innovations in green chemistry, prompting researchers to explore solvent-free or catalytic processes for producing such compounds. This resonates with the global push toward sustainable manufacturing—a frequently searched topic among chemists and environmental scientists.
The compound's physicochemical properties, such as its melting point, solubility, and stability under various pH conditions, are critical for formulation scientists. For instance, its moderate solubility in organic solvents like DMSO and methanol makes it suitable for high-throughput screening assays. These attributes are often queried in chemical databases and patent literature, reflecting its relevance in intellectual property and R&D documentation.
Beyond pharmaceuticals, 3-cyano-5-methyl-benzamide has potential applications in material science. Its aromatic backbone and functional groups could contribute to designing organic semiconductors or photovoltaic materials—areas gaining traction due to the renewable energy boom. Searches for organic electronic materials and conductive polymers often intersect with discussions about benzamide derivatives, highlighting interdisciplinary interest.
In summary, Benzamide, 3-cyano-5-methyl- (9CI) (453566-47-7) exemplifies the convergence of medicinal chemistry, sustainable synthesis, and advanced materials. Its versatility addresses key challenges in drug development and green technology, making it a compound of enduring scientific and industrial value. As AI and automation reshape chemical research, compounds like this will remain at the forefront of innovation.
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